
1,2-DihydroLoteprednolEtabonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro Loteprednol etabonate: is a synthetic corticosteroid designed for ophthalmic use. It is a derivative of prednisolone and is known for its potent anti-inflammatory properties. This compound is primarily used to treat inflammatory conditions of the eye, such as allergic conjunctivitis, uveitis, and post-operative inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihydro Loteprednol etabonate is synthesized through structural modifications of prednisolone-related compounds.
Industrial Production Methods: The industrial production of 1,2-Dihydro Loteprednol etabonate involves a series of chemical reactions, including esterification and hydrolysis. The process is designed to ensure high purity and yield of the final product. The compound is typically produced in a controlled environment to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydro Loteprednol etabonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,2-Dihydro Loteprednol etabonate .
Scientific Research Applications
1,2-Dihydro Loteprednol etabonate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of corticosteroids.
Biology: It is used to investigate the cellular and molecular mechanisms of inflammation and immune response.
Medicine: It is used in the development of new ophthalmic formulations for the treatment of inflammatory eye conditions.
Industry: It is used in the production of ophthalmic suspensions and gels for commercial use.
Mechanism of Action
1,2-Dihydro Loteprednol etabonate exerts its effects by interacting with specific intracellular receptors and subsequently binding to DNA to modify gene expression. This results in the induction of the synthesis of certain anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators. Specifically, it induces phospholipase A2 inhibitory proteins (collectively called lipocortins), which inhibit the release of arachidonic acid, thereby inhibiting the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but higher potential for systemic side effects.
Dexamethasone: Another corticosteroid with potent anti-inflammatory effects but a higher risk of causing elevated intraocular pressure.
Fluorometholone: A corticosteroid used for similar ophthalmic conditions but with a different safety profile
Uniqueness: 1,2-Dihydro Loteprednol etabonate is unique due to its design as a “soft drug,” which means it is active locally at the site of administration and then rapidly metabolized to inactive components. This minimizes the chance for adverse effects, making it a safer option for long-term use in treating inflammatory eye conditions .
Properties
Molecular Formula |
C24H33ClO7 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H33ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h11,16-19,27H,4-10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1 |
InChI Key |
MRTXSPBAHVGOKO-HROMYWEYSA-N |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)OCCl |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
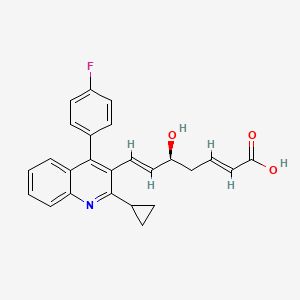
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
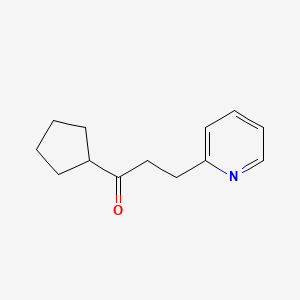
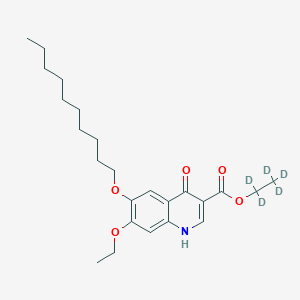
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
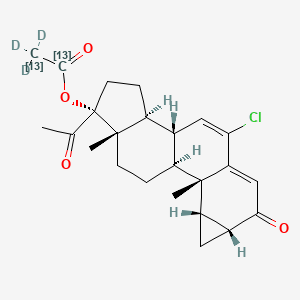

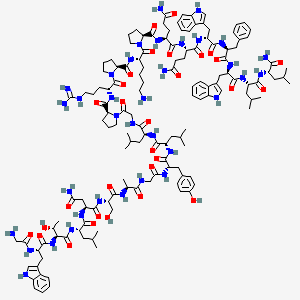
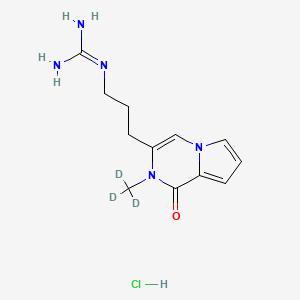
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)

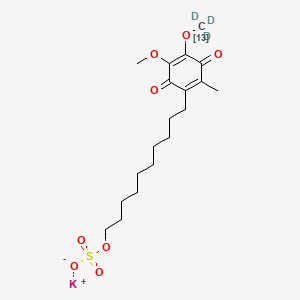
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
